![molecular formula C9H8ClF2NOS B2500895 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide CAS No. 379254-30-5](/img/structure/B2500895.png)

2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

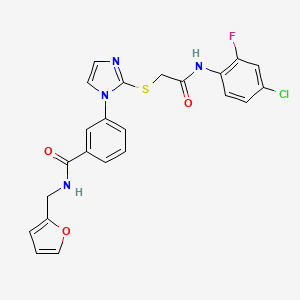

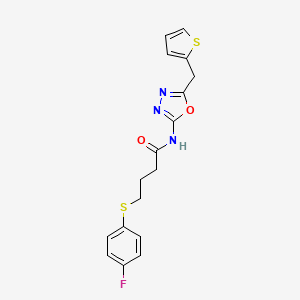

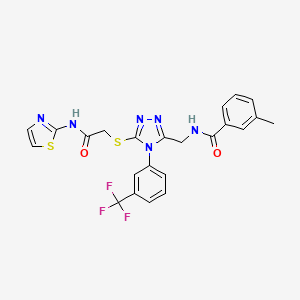

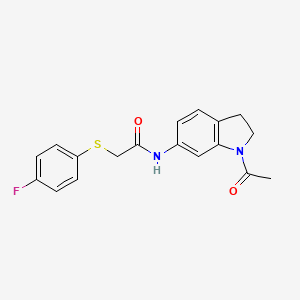

The compound "2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with sulfanyl acetamide groups and various substitutions on the phenyl ring have been synthesized and characterized in the context of pharmaceutical research. These compounds are generally of interest due to their potential biological activities, such as antiviral, antibacterial, and enzyme inhibitory properties .

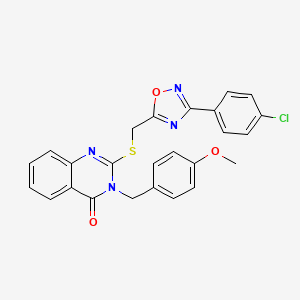

Synthesis Analysis

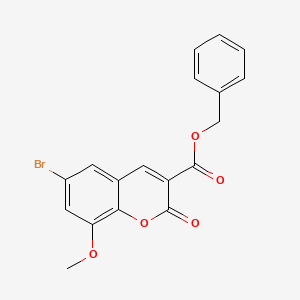

The synthesis of related sulfanyl acetamide compounds typically involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids. These acids are converted into corresponding esters, hydrazides, and then into various substituted 1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with appropriately substituted bromoacetamides in the presence of a polar aprotic solvent and a base such as sodium hydride (NaH) . The structures of the synthesized compounds are confirmed using spectroscopic methods such as NMR and IR .

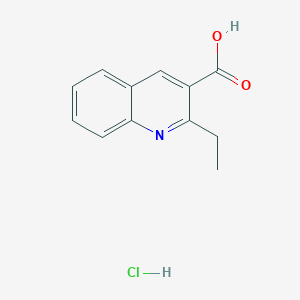

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and quantum chemical calculations. These studies reveal details about the geometry of the molecules, including the planarity or non-planarity of the phenyl ring relative to other rings in the structure, as well as the presence of intramolecular and intermolecular hydrogen bonds . For example, in some cases, the pyrimidine ring is nearly planar with the phenyl ring, while in others, there is a significant inclination .

Chemical Reactions Analysis

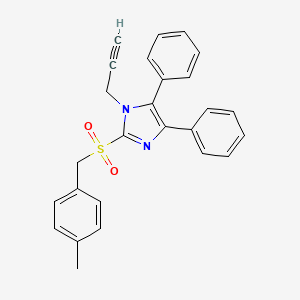

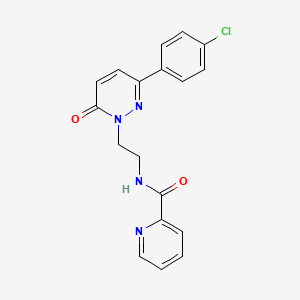

The chemical reactivity of sulfanyl acetamide compounds can be inferred from molecular docking studies, which suggest that these molecules can interact with biological targets such as enzymes and proteins. For instance, docking studies against SARS-CoV-2 protease and α-chymotrypsin enzyme have been performed to predict the antiviral and antibacterial potency of these compounds . The binding energies obtained from these studies indicate the potential of these compounds to form stable nonbonding interactions with the active sites of the target proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives are characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. These studies provide information on vibrational frequencies, which are related to the functional groups present in the molecules. Theoretical calculations such as density functional theory (DFT) are used to predict and confirm these vibrational assignments . Additionally, the polarity and preferred conformations of these compounds have been studied using dipole moment measurements and quantum chemical calculations . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also analyzed to understand the stability and reactivity of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

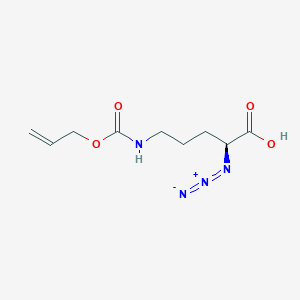

- Conformational Studies : The conformational properties of compounds similar to 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide have been examined through dipole moment measurements and quantum chemical calculations, indicating the existence of preferred conformers and the impact of different substituents on molecular geometry E. Ishmaeva et al., 2015.

- Crystal Structure : Investigations into the crystal structures of related acetamide derivatives have revealed intricate intermolecular interactions, including hydrogen bonding and π-interactions, which contribute to their stable 3-D arrangements. Such studies provide insights into the molecular architecture and potential applications in materials science N. Boechat et al., 2011.

Spectroscopic Characterization

- Vibrational Spectroscopy : Research on similar molecules has utilized Raman and Fourier transform infrared spectroscopy to identify vibrational signatures, offering a deeper understanding of their stereo-electronic interactions and stability. This spectroscopic analysis is crucial for characterizing chemical compounds in various scientific fields S. J. Jenepha Mary et al., 2022.

Antimicrobial and Antiviral Studies

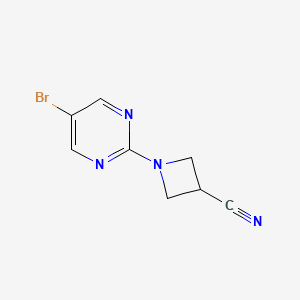

- Pharmacological Potential : While direct studies on 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide may not be prevalent, research on related sulfanilamide derivatives indicates potential antimicrobial activities. Such derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains, though findings suggest a need for further exploration to ascertain significant antibacterial properties M. Lahtinen et al., 2014.

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-[4-(difluoromethylsulfanyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NOS/c10-5-8(14)13-6-1-3-7(4-2-6)15-9(11)12/h1-4,9H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMVKJHVXUMRML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)